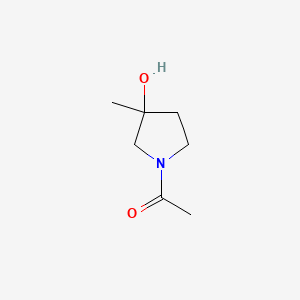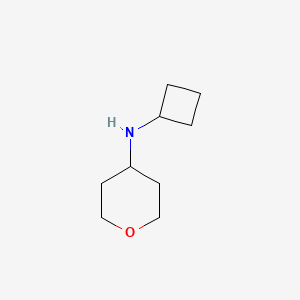![molecular formula C8H4BrF3N2 B1452425 3-bromo-5-(trifluorométhyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-16-1](/img/structure/B1452425.png)
3-bromo-5-(trifluorométhyl)-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Applications De Recherche Scientifique
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis:
Mécanisme D'action
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Mode of Action
It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper
Result of Action
It’s known that the compound has a significant impact on the respiratory system , but the specific molecular and cellular effects require further investigation.
Analyse Biochimique
Biochemical Properties
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme inhibition and activation processes, making it a valuable probe for studying enzyme kinetics and mechanisms. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity and providing insights into their function and regulation . Additionally, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can form non-covalent interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby altering downstream signaling events . Furthermore, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has been reported to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of interacting with DNA and RNA, potentially influencing gene expression and transcriptional regulation. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal dynamics is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, this compound may alter the levels of specific metabolites, providing insights into its role in metabolic regulation.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with relevant biomolecules and modulate cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of 3-bromo-5-iodopyridine with in situ generated (trifluoromethyl)copper. This iodide displacement reaction is carried out under specific conditions to ensure the successful introduction of the trifluoromethyl group .
Industrial Production Methods
While specific industrial production methods for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridines, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFTOAKMLJDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212989 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-16-1 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)








